REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][C:6]([CH2:19][O:20][CH2:21][CH:22]=[CH2:23])([CH2:9][O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:7][CH3:8])[CH:2]=[CH2:3].[Cl:24][SiH:25]([Cl:27])[Cl:26]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[Cl:24][Si:25]([CH2:23][CH2:22][CH2:21][O:20][CH2:19][C:6]([CH2:5][O:4][CH2:1][CH2:2][CH2:3][Si:25]([Cl:27])([Cl:26])[Cl:24])([CH2:9][O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:7][CH3:8])([Cl:27])[Cl:26] |f:2.3.4|
|
Name
|
3,3-diallyloxymethyl-5-oxa-tridecane
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC(CC)(COCCCCCCCC)COCC=C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
178.8 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 L, 3-neck flask equipped with magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
reaction temperature at 70-100° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was maintained at 80-90° C. for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled
|
Type
|
CUSTOM
|
Details
|
The product was isolated in 60% yield, b.p
|
Name
|
|
Type
|
|
Smiles
|
Cl[Si](Cl)(Cl)CCCOCC(CC)(COCCCCCCCC)COCCC[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |